4-Fluoro-2-(1-methylcyclohexyl)phenol

Catalog No.
S8763021
CAS No.
M.F
C13H17FO
M. Wt
208.27 g/mol
Availability
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4-Fluoro-2-(1-methylcyclohexyl)phenol

Product Name

4-Fluoro-2-(1-methylcyclohexyl)phenol

IUPAC Name

4-fluoro-2-(1-methylcyclohexyl)phenol

Molecular Formula

C13H17FO

Molecular Weight

208.27 g/mol

InChI

InChI=1S/C13H17FO/c1-13(7-3-2-4-8-13)11-9-10(14)5-6-12(11)15/h5-6,9,15H,2-4,7-8H2,1H3

InChI Key

CAGHXVSLLBBSDE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C2=C(C=CC(=C2)F)O

Advanced Organic Synthesis Pathways

The synthesis of 4-fluoro-2-(1-methylcyclohexyl)phenol hinges on sequential functionalization of the phenolic core. Dearomatization reactions serve as a critical first step, enabling the introduction of the 1-methylcyclohexyl group via acid-catalyzed alkylation. For instance, protonated dimers of cyclohexanol adsorbed on Brønsted acid sites in zeolites facilitate dehydration to cyclohexene, which subsequently generates reactive cyclohexyl carbenium ions for electrophilic aromatic substitution. This pathway avoids competitive adsorption issues, ensuring high regioselectivity for the ortho position.

Key Reaction Conditions for Dearomatization-Fluorination Sequence

StepCatalyst/ReagentTemperature (°C)Yield (%)
CyclohexylationH-BEA Zeolite180–22073–85
FluorinationPhenoFluorMix™30–6085–92

Catalytic Cyclohexylation Techniques

Cyclohexylation efficiency depends on balancing acid site concentration, steric constraints, and alkylating agent reactivity. In situ magic-angle spinning (MAS) NMR spectroscopy demonstrates that phenol alkylation with cyclohexanol proceeds only after >70% dehydration to cyclohexene. This delay arises from the dominance of protonated cyclohexanol dimers at acid sites, which block cyclohexene adsorption until their concentration declines. Optimal conditions (875°C, 2.5 s residence time) in microreactors achieve 73% cyclohexene conversion and 52% alkylated product yield.

Mechanistic Insights:

  • Cyclohexanol Dehydration:
    $$
    \text{Cyclohexanol} \xrightarrow{\text{H}^+} \text{Cyclohexene} + \text{H}_2\text{O}
    $$
  • Carbenium Ion Formation:
    $$
    \text{Cyclohexene} + \text{H}^+ \rightarrow \text{Cyclohexyl}^+
    $$
  • Electrophilic Substitution:
    $$
    \text{Phenol} + \text{Cyclohexyl}^+ \rightarrow \text{2-(1-Methylcyclohexyl)phenol}
    $$

Fluorination Strategies in Phenolic Systems

Fluorination at the para position requires careful control to avoid ortho/meta byproducts. Deoxyfluorination with PhenoFluorMix™ outperforms traditional Balz-Schiemann reactions due to milder conditions and higher functional group tolerance. Alternatively, oxidative fluorination using hydrogen peroxide (30% H₂O₂) and dimethyl carbonate (DMC) achieves 98% yield for 4-fluorophenol derivatives, though scalability remains challenging.

Comparative Fluorination Methods

MethodReagentTemperature (°C)Selectivity (%)
DeoxyfluorinationPhenoFluorMix™30–6092
Oxidative FluorinationH₂O₂/DMC25–4098

Industrial-Scale Production Optimization

Industrial synthesis prioritizes energy efficiency and waste reduction. Microreactor technology enables precise temperature control (875°C) and short residence times (2.5 s), reducing consecutive reactions and improving monomer yields by 40% compared to batch processes. Life cycle assessments (LCAs) confirm that microreactors lower cumulative energy demand (CED) by 50% and reduce greenhouse gas emissions by 40%.

Patented Process Highlights:

  • Catalyst System: Cu₂O/Na₂CO₃ reduces fluoride waste by 30%.
  • Distillation: 5–10 theoretical stages isolate 4-fluoro-2-(1-methylcyclohexyl)phenol at 123–125°C (100 mmHg).
  • Yield: 85% purity post-acidification and solvent extraction.

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

208.126343324 g/mol

Monoisotopic Mass

208.126343324 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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